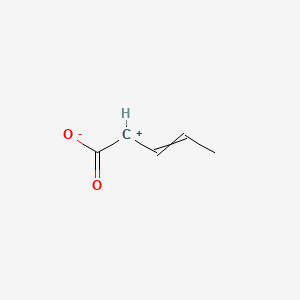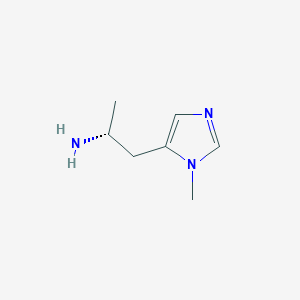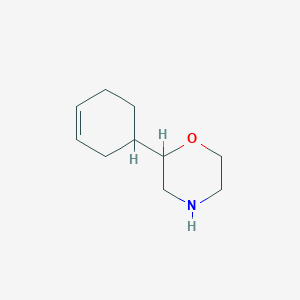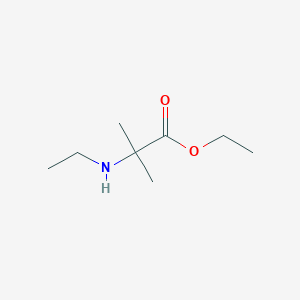
3,5-Dibromothiophene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromothiophene-2-carbonyl chloride: is a chemical compound with the following structure:
BrBr
∣∣
C=SCl
It belongs to the class of thiophene-based compounds , which are known for their exceptional optical and conductive properties. Thiophenes are widely used in electronic and optoelectronic applications due to their unique characteristics.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 3,5-dibromothiophene-2-carbonyl chloride. One common approach involves the bromination of thiophene-2-carbonyl chloride using bromine or a brominating agent.
Reaction Conditions:: The bromination reaction typically occurs under mild conditions, with bromine being added dropwise to the thiophene-2-carbonyl chloride solution. The reaction can be catalyzed by Lewis acids or other brominating agents.
Industrial Production:: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized on a laboratory scale using the methods mentioned above.
Chemical Reactions Analysis
Reactions::
Oxidation: 3,5-dibromothiophene-2-carbonyl chloride can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Reduction: Reduction of the carbonyl chloride group can yield different derivatives.
Bromine (Br₂): Used for bromination reactions.
Lewis acids (e.g., AlCl₃): Catalyze bromination reactions.
Reducing agents (e.g., LiAlH₄): Employed for reduction reactions.
Scientific Research Applications
3,5-Dibromothiophene-2-carbonyl chloride finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Materials Science: In the design of conductive polymers and optoelectronic materials.
Chemical Sensors: Due to its sensitivity to certain analytes.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
- In conductive polymers, it contributes to charge transport.
- In chemical sensors, it interacts with target molecules, leading to measurable responses.
Comparison with Similar Compounds
While 3,5-dibromothiophene-2-carbonyl chloride is unique in its bromine substitution pattern, similar compounds include other halogenated thiophenes like 2-bromothiophene-3-carbonyl chloride.
Properties
Molecular Formula |
C5HBr2ClOS |
|---|---|
Molecular Weight |
304.39 g/mol |
IUPAC Name |
3,5-dibromothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C5HBr2ClOS/c6-2-1-3(7)10-4(2)5(8)9/h1H |
InChI Key |
JBVNZKXQPUTMJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)C(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
amino}propanoic acid](/img/structure/B13578042.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)








